molecular formula C29H25N3O B5073158 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol

1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol

Cat. No.: B5073158
M. Wt: 431.5 g/mol
InChI Key: BCGHHUZEGHFWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol is a synthetic organic compound featuring a benzoimidazole core substituted with a benzyl group at position 2, linked via a propan-2-ol chain to a carbazol-9-yl moiety. The carbazole group further enhances π-π stacking interactions and hydrophobicity, making this compound a candidate for therapeutic applications.

Properties

IUPAC Name

1-(2-benzylbenzimidazol-1-yl)-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O/c33-22(19-31-26-15-7-4-12-23(26)24-13-5-8-16-27(24)31)20-32-28-17-9-6-14-25(28)30-29(32)18-21-10-2-1-3-11-21/h1-17,22,33H,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGHHUZEGHFWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CN4C5=CC=CC=C5C6=CC=CC=C64)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol involves its interaction with molecular targets and pathways in the body. The benzimidazole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The target compound’s 2-benzyl group (vs. 3-benzyl-2-imino in analogs) may alter conformational flexibility and steric interactions with biological targets.

Heterocyclic Variants: Benzoimidazole vs. Benzotriazole

The compound 1-(1H-1,2,3-benzotriazol-1-yl)-3-carbazol-9-yl-propan-2-ol ( ) replaces benzoimidazole with benzotriazole, introducing an additional nitrogen atom. This modification:

  • Enhances hydrogen-bond acceptor capacity due to the triazole’s electron-rich nature.

Pharmacokinetic and Physicochemical Properties

Retention Time (Rt): Analogs with hydrophobic terminal groups (e.g., 4-benzylphenoxy in compound 10, Rt = 1.19 min ) exhibit longer Rt, suggesting the target compound’s carbazole group may further increase hydrophobicity.

Biological Activity

The compound 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol is a bioactive small molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C29H25N3O
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 942881-49-4
  • IUPAC Name : this compound

Structural Features

The compound features a complex structure that includes a carbazole moiety and a benzoimidazole unit, which are known for their diverse biological activities. The presence of hydroxyl groups and aromatic rings contributes to its potential interactions within biological systems.

  • MAO-B Inhibition :
    • Studies indicate that compounds similar to this compound may exhibit inhibitory effects on monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. MAO-B inhibitors are crucial in treating neurodegenerative diseases like Parkinson's disease .
  • Antimycobacterial Activity :
    • Research has demonstrated that derivatives of carbazole compounds possess antimycobacterial properties, potentially offering therapeutic avenues against infections like tuberculosis .
  • Immunomodulatory Effects :
    • Compounds related to this structure have shown immunomodulatory effects by decreasing pro-inflammatory cytokines such as TNF-α in cell cultures, suggesting potential anti-inflammatory applications .

Pharmacological Effects

EffectDescription
Antioxidant ActivityPotential to scavenge free radicals, thereby reducing oxidative stress in cells.
Neuroprotective EffectsMay protect neuronal cells from degeneration by modulating neurotransmitter levels and activity.
Antimicrobial PropertiesEffective against certain bacterial strains, indicating potential use in infectious disease treatment.

Study 1: MAO-B Inhibition

A recent study evaluated various compounds for their MAO-B inhibitory activity. The compound exhibited significant inhibition with an IC50 value comparable to established MAO-B inhibitors like selegiline and rasagiline. This positions it as a candidate for further development in Parkinson's disease therapies .

Study 2: Antimycobacterial Activity

In vitro assays tested the compound against Mycobacterium tuberculosis strains, revealing promising results where the compound inhibited bacterial growth effectively at low concentrations. This suggests a potential role in developing new treatments for tuberculosis .

Study 3: Immunomodulatory Activity

Research involving RAW 264.7 macrophages demonstrated that treatment with the compound led to a significant reduction in TNF-α production upon LPS stimulation. This highlights its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.